What is Acrylamide-d3 and its chemical structure?
What is Acrylamide-d3 and its chemical structure?
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Acrylamide-d3, also known as 2,3,3-trideuterioprop-2-enamide, is the deuterated form of acrylamide (B121943). This stable isotope-labeled compound serves as a critical internal standard for the quantitative analysis of acrylamide in various matrices, particularly in food and environmental samples. Its use in isotope dilution mass spectrometry allows for precise and accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.
Chemical Structure and Properties
Acrylamide-d3 shares the same fundamental chemical structure as acrylamide, with the key difference being the substitution of three hydrogen atoms with deuterium (B1214612) atoms on the vinyl group. This isotopic labeling results in a higher molecular weight, which allows for its differentiation from native acrylamide in mass spectrometry.
The chemical structure of Acrylamide-d3 is as follows:
Caption: Chemical structure of Acrylamide-d3.
Physicochemical and Analytical Data
A summary of the key physicochemical and analytical properties of Acrylamide-d3 is presented below. This data is essential for its application in analytical methodologies.
| Property | Value |
| IUPAC Name | 2,3,3-trideuterioprop-2-enamide |
| Synonyms | Acrylamide-2,3,3-d3, 2-Propenamide-d3 |
| CAS Number | 122775-19-3[1] |
| Molecular Formula | C₃H₂D₃NO[1] |
| Molecular Weight | 74.10 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | 82-86 °C |
| Boiling Point | 125 °C at 25 mmHg |
Synthesis of Acrylamide-d3
Deuterated acrylamide can be synthesized through various methods. One common approach involves a two-step procedure starting from acrylonitrile (B1666552) and deuterium oxide. This method has been reported to yield 2-d-acrylamide with high chemical purity (99.9%) and isotopic enrichment (98.4%)[2]. Another approach for creating deuterated polyacrylamide involves the RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization of d3-acrylamide[3].
Applications in Quantitative Analysis
The primary application of Acrylamide-d3 is as an internal standard in analytical methods for the quantification of acrylamide, a potential carcinogen that can form in certain foods during high-temperature cooking. The use of a stable isotope-labeled internal standard like Acrylamide-d3 is considered the gold standard for accurate quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow: Quantification of Acrylamide in Food Samples
The following diagram illustrates a typical experimental workflow for the quantification of acrylamide in a food matrix using Acrylamide-d3 as an internal standard.
Caption: Experimental workflow for acrylamide quantification.
Detailed Experimental Protocol: Analysis of Acrylamide in Coffee
This protocol is a composite of methodologies reported for the analysis of acrylamide in coffee samples using Acrylamide-d3 as an internal standard.
1. Sample Preparation and Extraction:
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Homogenize roasted coffee beans into a fine powder.
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Weigh 1 gram of the homogenized coffee sample into a centrifuge tube.
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Add a known amount of Acrylamide-d3 internal standard solution.
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Add 10 mL of water and extract by shaking for 20 minutes[4].
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For cleanup, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed, followed by dispersive solid-phase extraction (dSPE)[5][6].
2. LC-MS/MS Analysis:
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Chromatographic Separation: Perform separation on a reversed-phase C18 column or a Hypercarb column, which is effective for retaining the polar acrylamide molecule[5][7]. A typical mobile phase would be a gradient of water and acetonitrile (B52724) with 0.1% formic acid.
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Mass Spectrometry Detection: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM) mode.
Quantitative Data: MRM Transitions for Acrylamide and Acrylamide-d3
The following table summarizes the precursor and product ions typically monitored for the quantification of acrylamide and its internal standard, Acrylamide-d3.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Acrylamide | 72.1 | 55.1 | 27.1 | 10 - 12 |
| Acrylamide-d3 | 75.1 | 58.1 | - | 15 |
Note: Collision energies can vary depending on the instrument and specific method.
Metabolic Pathway of Acrylamide
Understanding the metabolic fate of acrylamide is crucial for toxicological studies. Acrylamide-d3 can be used as a tracer to investigate these pathways. The primary metabolic pathway involves the conversion of acrylamide to the reactive epoxide, glycidamide (B1671898), by cytochrome P450 2E1 (CYP2E1). Both acrylamide and glycidamide can be detoxified by conjugation with glutathione (B108866) (GSH)[8][9][10].
References
- 1. The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-d-acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. Analysis of coffee for the presence of acrylamide by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. lcms.cz [lcms.cz]
- 7. Optimisation and validation of the analytical procedure for the determination of acrylamide in coffee by LC-MS/MS with SPE clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives [frontiersin.org]
- 10. jifsan.umd.edu [jifsan.umd.edu]
